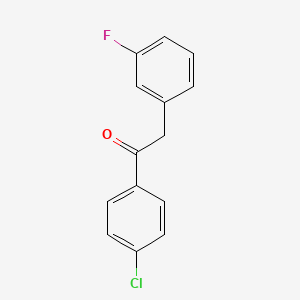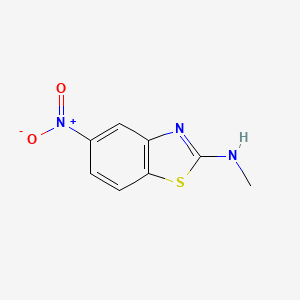
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route might include:
Formation of the Benzofuran Moiety: Starting from a suitable benzofuran precursor, the benzofuranylcarbonyl group can be introduced through acylation reactions.
Piperidine Derivatization: The piperidine ring can be functionalized with a tert-butyloxycarbonyl (Boc) protecting group to enhance stability and facilitate further reactions.
Coupling Reaction: The benzofuranylcarbonyl group is then coupled with the Boc-protected piperidine under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions might occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules.
Biology
Biologically, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of piperidine are often explored for their potential therapeutic effects, including as analgesics, antipsychotics, or anti-inflammatory agents.
Industry
Industrially, this compound could be used in the development of new materials or as a building block in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzofuranylcarbonyl-piperidine: Lacks the Boc protecting group.
Boc-piperidine: Lacks the benzofuranylcarbonyl group.
Uniqueness
The presence of both the benzofuranylcarbonyl and Boc groups in tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate makes it unique, potentially offering a combination of stability and reactivity that is valuable in synthetic chemistry.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(1-benzofuran-2-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-7-6-9-14(20)17(21)16-12-13-8-4-5-10-15(13)23-16/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3 |
Clave InChI |
RTUWEWAAQQVKHE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Benzo[1,3]dioxol-5-ylmethylpiperidin-4-yl)methanol](/img/structure/B1648472.png)

![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)


![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)







